molecular formula C7H3Cl3F2O B6311571 2,3-Dichloro-(chlorodifluoromethoxy)benzene CAS No. 1858241-86-7

2,3-Dichloro-(chlorodifluoromethoxy)benzene

Cat. No.: B6311571
CAS No.: 1858241-86-7
M. Wt: 247.4 g/mol
InChI Key: AQFQMLRMEWFQBR-UHFFFAOYSA-N
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Description

2,3-Dichloro-(chlorodifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, where two chlorine atoms and a chlorodifluoromethoxy group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-(chlorodifluoromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,3-dichlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chlorodifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can convert the compound into less chlorinated or fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms or the chlorodifluoromethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Less chlorinated or fluorinated benzene derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

2,3-Dichloro-(chlorodifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorodifluoromethoxy groups into aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-(chlorodifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorodifluoromethoxy group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2,3-Dichlorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethoxy group.

    Chlorodifluoromethoxybenzene: Lacks the additional chlorine atoms on the benzene ring.

Uniqueness: 2,3-Dichloro-(chlorodifluoromethoxy)benzene is unique due to the presence of both chlorine and chlorodifluoromethoxy groups, which impart distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2-dichloro-3-[chloro(difluoro)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFQMLRMEWFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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